(2E)-2-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methylene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-D][1,3,5]benzoxadiazocine-13-carboxamide
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Overview
Description
The compound “(2E)-2-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methylene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-D][1,3,5]benzoxadiazocine-13-carboxamide” is a complex organic molecule that features a variety of functional groups and heterocyclic structures. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazole ring, the thiazolo[2,3-D][1,3,5]benzoxadiazocine core, and the final coupling reactions. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Conditions would vary depending on the specific reaction but could include solvents like dichloromethane or ethanol, and temperatures ranging from -78°C to reflux.
Major Products
The major products would depend on the specific reactions performed but could include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic molecules with pyrazole or thiazole rings, such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- Thiazole-4-carboxamide derivatives
Uniqueness
What sets this compound apart could be its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C28H27N5O3S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(13E)-13-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
InChI |
InChI=1S/C28H27N5O3S/c1-5-32-17(3)18(15-29-32)14-22-26(35)33-24-19-11-7-9-13-21(19)36-28(4,31-27(33)37-22)23(24)25(34)30-20-12-8-6-10-16(20)2/h6-15,23-24H,5H2,1-4H3,(H,30,34)/b22-14+ |
InChI Key |
BPOUFZVDYHXYGV-HYARGMPZSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C)C |
Origin of Product |
United States |
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